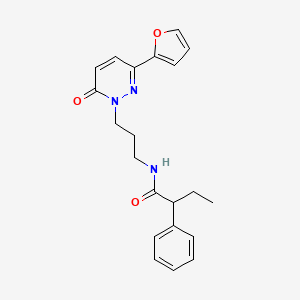![molecular formula C18H15BrCl2N2S2 B2585379 4-{[(4-bromofenil)sulfanyl]metil}-5-cloro-3-{[(4-clorofenil)sulfanyl]metil}-1-metil-1H-pirazol CAS No. 318234-31-0](/img/structure/B2585379.png)
4-{[(4-bromofenil)sulfanyl]metil}-5-cloro-3-{[(4-clorofenil)sulfanyl]metil}-1-metil-1H-pirazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C18H15BrCl2N2S2 and its molecular weight is 474.26. The purity is usually 95%.
BenchChem offers high-quality 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Actividad Antileishmanial: El compuesto 13, un derivado de este pirazol, ha demostrado una potente actividad antipromastigote in vitro. Los estudios de simulación molecular sugieren una unión favorable en el bolsillo de LmPTR1, convirtiéndolo en un candidato potencial para el desarrollo de fármacos antileishmaniales .
- Derivados de Tiofeno: El compuesto se puede utilizar para preparar 5-[[4-(metilsulfonil)fenil]tio]tiofeno-2-sulfonamida, que puede tener propiedades interesantes .
- Análogos de DuP 697: Al reaccionar 4-bromofenil metil sulfona con (5-cloro-4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)tiofen-2-il)trimetilsilano, los investigadores pueden acceder a análogos relacionados con DuP 697. DuP 697 es conocido por sus propiedades antiinflamatorias y la inhibición de la ciclooxigenasa-2 (COX-2) .
Química Medicinal y Desarrollo de Fármacos
Síntesis Orgánica
Investigación sobre Inflamación e Inmunología
Mecanismo De Acción
Target of Action
Compounds with a pyrazole core, like “4-{[(4-bromophenyl)sulfanyl]methyl}-5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole”, often interact with various enzymes and receptors in the body. The sulfanyl groups attached to the phenyl rings could potentially form disulfide bonds with cysteine residues in proteins, leading to changes in protein function .
Mode of Action
The compound could bind to its target protein and alter its function. This could happen through a variety of mechanisms, such as inhibiting the protein’s activity, altering its shape, or preventing it from interacting with other molecules .
Biochemical Pathways
Depending on the specific target of the compound, it could affect a variety of biochemical pathways. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could lead to changes in the levels of various metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on various factors, including its size, charge, and the presence of functional groups that could be metabolized by the body. The compound’s bioavailability could be influenced by these factors .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions could enhance or inhibit the compound’s ability to bind to its target, or could affect its stability and rate of degradation .
Propiedades
IUPAC Name |
4-[(4-bromophenyl)sulfanylmethyl]-5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrCl2N2S2/c1-23-18(21)16(10-24-14-6-2-12(19)3-7-14)17(22-23)11-25-15-8-4-13(20)5-9-15/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWHSXVGBBIXVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrCl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-4-{1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}pyridine](/img/structure/B2585296.png)
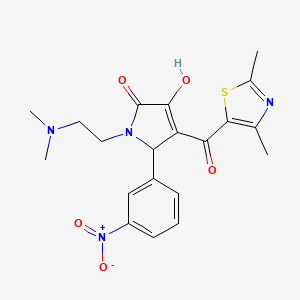
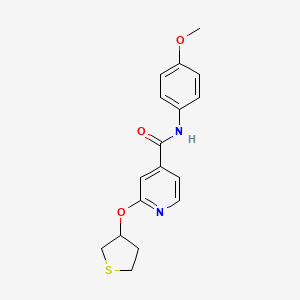
![N-(2-methoxyphenyl)-1-(4-nitrophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2585300.png)
![(E)-methyl 3-methyl-2-((4-nitrobenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2585301.png)
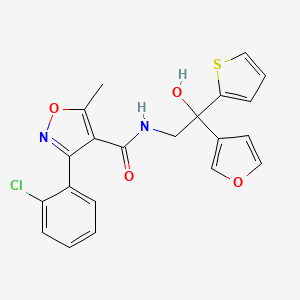
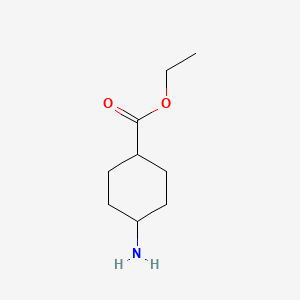
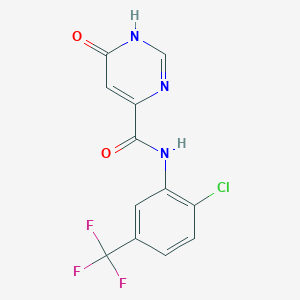
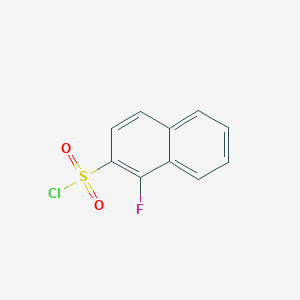
![4-ethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2585308.png)
![METHYL 3-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}THIOPHENE-2-CARBOXYLATE](/img/structure/B2585310.png)
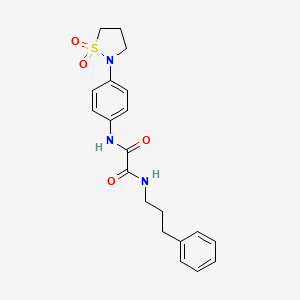
![2,5-Dimethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2585313.png)
